N-(2,6-dimethylquinolin-5-yl)pentanamide
Description
N-(2,6-Dimethylquinolin-5-yl)pentanamide is a quinoline derivative featuring a pentanamide group attached to the 5-position of the quinoline ring, with methyl substituents at the 2- and 6-positions. Quinoline-based compounds are widely studied for their diverse applications in medicinal chemistry, materials science, and industrial dyes, owing to their aromatic heterocyclic structure and tunable electronic properties.
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.349 |
IUPAC Name |
N-(2,6-dimethylquinolin-5-yl)pentanamide |
InChI |
InChI=1S/C16H20N2O/c1-4-5-6-15(19)18-16-11(2)7-10-14-13(16)9-8-12(3)17-14/h7-10H,4-6H2,1-3H3,(H,18,19) |
InChI Key |
PJGVADYKHSPSEH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC2=C1C=CC(=N2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key differences between N-(2,6-dimethylquinolin-5-yl)pentanamide and similar compounds lie in the substituents on the quinoline ring, the amide chain length, and additional functional groups:
Key Observations :
- Quinoline vs. Heterocyclic Cores: While the main compound uses a quinoline scaffold, analogs like compound 16 () employ thiazole rings, which are associated with antimicrobial activity.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity and reactivity, whereas alkyl groups (e.g., dimethyl in the main compound) enhance hydrophobicity. Piperazine moieties () may improve binding to CNS targets .
Physicochemical Properties
- Lipophilicity : The dimethyl groups on the main compound likely increase logP compared to polar analogs (e.g., nitro- or piperazine-substituted derivatives).
- Solubility : Piperazine and sulfamoyl groups () improve aqueous solubility, whereas halogenated or alkylated analogs () may require organic solvents .
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